molecular formula C14H12BF3O3 B599311 (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid CAS No. 1245014-05-4

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

Cat. No. B599311
M. Wt: 296.052
InChI Key: WNDRDSTVBFGULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1245014-05-4 . It has a molecular weight of 296.05 . The IUPAC name for this compound is 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid . The physical form of this compound is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds and is particularly useful due to its mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

The compound “(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid” is a white to yellow solid . The compound has a molecular weight of 296.05 .

Scientific Research Applications

Catalytic Applications

One noteworthy application of boronic acids, including (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid, is in catalysis. For example, derivatives of trifluoromethylphenylboronic acid have been utilized as catalysts in dehydrative condensation reactions between carboxylic acids and amines. These reactions are crucial for synthesizing amides, a fundamental reaction in pharmaceutical chemistry. The presence of an ortho-substituent in such boronic acids plays a pivotal role in accelerating the amidation process by preventing the coordination of amines to the boron atom, thus enhancing the reaction efficiency (Wang, Lu, & Ishihara, 2018).

Material Science and Nanotechnology

In material science, phenylboronic acids, including those with trifluoromethyl groups, have been explored for their binding capabilities to saccharides and their utility in modifying the optical properties of nanomaterials. For instance, phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes have shown promise in saccharide recognition due to their ability to quench near-infrared fluorescence in response to saccharide binding. This property is pivotal for developing new sensors and devices in nanotechnology and biomedical engineering (Mu et al., 2012).

Organic Synthesis

The utility of trifluoromethylphenylboronic acids extends into organic synthesis, where they are used as intermediates in forming complex organic compounds. For example, these acids have facilitated the hydroboration of imines, a critical step in synthesizing various amines without the need for external Lewis bases. This method showcases the compound's versatility in synthesizing nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (Yin, Soltani, Melen, & Oestreich, 2017).

High-Performance Polymers

Moreover, trifluoromethylphenylboronic acids have played a significant role in synthesizing high-performance polymers with outstanding thermal stability and optical transparency. These polymers, synthesized through reactions involving trifluoromethyl-activated monomers, exhibit ultrahigh glass-transition temperatures and are soluble in various organic solvents. Their application potential in optical materials due to their transparency in the visible light spectrum is particularly noteworthy (Huang et al., 2007).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

Boronic acids, including this compound, are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Future research may focus on developing new reactions involving boronic acids, as well as improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

[4-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDRDSTVBFGULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737282
Record name [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

CAS RN

1245014-05-4
Record name [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.